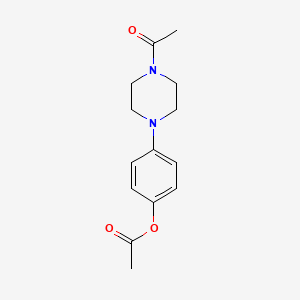

Famotidine Impurity A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Stability-Indicating HPLC Method

Famotidine Impurity A is used in the development of a stability-indicating high-performance liquid chromatographic method for the quantitative determination of ibuprofen and famotidine degradation products in combined pharmaceutical products . This method is rapid, accurate, and robust, and it can separate ibuprofen, famotidine, and their related impurities .

Quality Control in Pharmaceutical Formulations

Famotidine Impurity A is used in the determination of famotidine and its impurities in pharmaceutical formulations . This method is simple, sensitive, and rapid, making it suitable for routine quality control .

Characterization of Famotidine API

Famotidine Impurity A is used in the characterization study of Famotidine Active Pharmaceutical Ingredient (API) . The proposed Ultra Performance Liquid Chromatography (UPLC) method was specific, accurate, precise, linear, rugged, and robust for the determination of the three organic impurities in Famotidine API .

Monitoring and Control of Impurities

Famotidine Impurity A is used in monitoring and controlling the presence of impurities in famotidine formulations . According to the European and United States pharmacopeias, levels of these impurities should be controlled in all famotidine formulations .

Development of Reversed-Phase HPLC Method

Famotidine Impurity A is used in the development of a reversed-phase high-performance liquid chromatographic method for determining famotidine and its impurities in pharmaceutical formulations . This method is simple, sensitive, and rapid .

Research on Combined Dosage Form

Famotidine Impurity A is used in research on the combined dosage form of ibuprofen and famotidine . This research aims to develop a method that simultaneously distinguishes and quantitatively analyzes both active substances and degradation products .

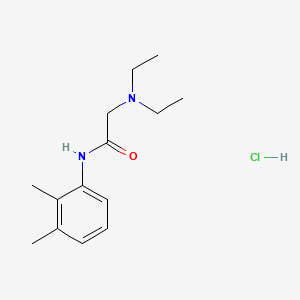

特性

| { "Design of the Synthesis Pathway": "The synthesis of Famotidine Impurity A can be achieved through a multistep process involving several chemical reactions.", "Starting Materials": [ "N-(aminosulfonyl)-3-(2-guanidinothiazol-4-yl)propanamide", "2-(trifluoromethyl)benzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of N-(aminosulfonyl)-3-(2-guanidinothiazol-4-yl)propanamide with sodium borohydride in ethanol to obtain the corresponding amine intermediate.", "Step 2: Condensation of the amine intermediate with 2-(trifluoromethyl)benzaldehyde in the presence of sodium hydroxide to form the desired Schiff base.", "Step 3: Reduction of the Schiff base with sodium borohydride in ethanol to yield the corresponding secondary amine.", "Step 4: Treatment of the secondary amine with hydrochloric acid in water to obtain Famotidine Impurity A." ] } | |

CAS番号 |

88061-72-7 |

分子式 |

C8H14N6S2 |

分子量 |

258.37 |

外観 |

Off-White to Pale Yellow Solid |

melting_point |

154-158 °C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

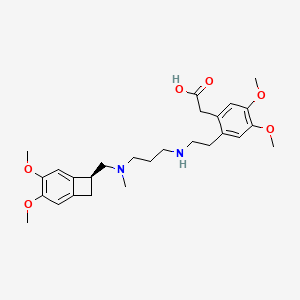

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)